![molecular formula C15H17NO B3057674 Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- CAS No. 837-11-6](/img/structure/B3057674.png)
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-
Overview
Description
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: is a chemical compound with the molecular formula C14H15NO . It is a derivative of phenol, featuring an amino group (-NH2) attached to the benzene ring and a methylethyl group at the para position. This compound is known for its unique chemical properties and various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- typically involves the following steps:
Nitration of Benzene: : Benzene is nitrated to produce nitrobenzene using concentrated nitric acid and sulfuric acid.
Reduction of Nitrobenzene: : Nitrobenzene is reduced to aniline using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Friedel-Crafts Alkylation: : Aniline undergoes Friedel-Crafts alkylation with methylethyl chloride in the presence of an aluminum chloride catalyst to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and green chemistry principles can also enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: : Reduction reactions can reduce the nitro group to an amine or other reduced forms.
Substitution: : Electrophilic substitution reactions can occur at the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as iron and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd) are used.
Substitution: : Electrophilic substitution reactions typically use Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products Formed
Oxidation: : Nitrobenzene, nitrophenol, and other oxidized derivatives.
Reduction: : Aniline, phenylamine, and other reduced derivatives.
Substitution: : Halogenated phenols, nitrophenols, and other substituted phenols.
Scientific Research Applications
Antioxidant Properties
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- has been studied for its antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases.
Methods of Application
- Assays Used : DPPH free radical scavenging method.
- Evaluation : The effectiveness is quantified by the IC50 value, indicating the concentration required to inhibit 50% of free radical activity.
Results
- The compound demonstrated significant antioxidant activity with varying IC50 values depending on the concentration and conditions used in assays.
Ultraviolet (UV) Absorption
Due to its phenolic structure, this compound is utilized in materials requiring UV light absorption capabilities.
Methods of Application
- Testing Method : UV-Vis spectroscopy is employed to assess UV absorption efficiency.
Results
- Materials incorporating this compound showed enhanced UV absorption efficiency, reported as a percentage of UV light absorbed at specific wavelengths.
Flame Retardants
The compound is also used in the synthesis of flame retardants, enhancing thermal stability in various materials.
Methods of Application
- Testing Standards : Limiting Oxygen Index (LOI) and UL 94 tests are conducted to evaluate flammability.
Results
- Flame retardant formulations containing this compound exhibited improved ignition resistance and lower fire spread rates, as indicated by LOI values and UL 94 ratings.
Therapeutic Applications
Research has explored the potential anti-tumor and anti-inflammatory effects of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- for therapeutic uses.
Methods of Application
- Experimental Models : Cell-based assays and animal models assess therapeutic potential against cancerous cells or inflammation markers.
Results
- Preliminary findings suggest that the compound may inhibit tumor growth and reduce inflammation markers, although further studies are needed for conclusive evidence.
Environmental Remediation
The compound plays a role in the catalytic mineralization of hazardous substances like phenol and chlorophenols.
Methods of Application
- Catalytic Process : Incorporated into silica hybrid aerogels for Fenton-like reactions with hydrogen peroxide.
Results
- Effective oxidation of phenolic pollutants was observed, transforming them into less harmful short-chained carboxylic acids under neutral conditions.
Synthesis of Triarylmethanes
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- is involved in synthesizing triarylmethanes, which are valuable for dyes and pharmaceuticals.
Methods of Application
- Synthesis Method : A double Friedel-Crafts reaction using commercial aldehydes and anilines with Brönsted acidic ionic liquids as catalysts.
Results
- This methodology allows for scalable production of triarylmethanes with desirable structural characteristics and functional properties.
Data Table Summary
Application Area | Methodology | Key Findings |
---|---|---|
Antioxidant Properties | DPPH Assay | Significant antioxidant activity measured by IC50 values |
UV Absorption | UV-Vis Spectroscopy | Enhanced UV absorption efficiency |
Flame Retardants | LOI & UL 94 Tests | Improved ignition resistance |
Therapeutic Applications | Cell-based assays | Potential anti-tumor effects observed |
Environmental Remediation | Silica Aerogels in Fenton reactions | Effective degradation of hazardous pollutants |
Synthesis of Triarylmethanes | Friedel-Crafts Reaction | Scalable production with desired properties |
Mechanism of Action
The mechanism by which Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The phenolic hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-: is similar to other phenolic compounds, such as 4-aminophenol and 4-hydroxyaniline . its unique structure, with the methylethyl group, sets it apart and provides distinct chemical and biological properties.
Similar Compounds
4-Aminophenol: : Similar structure but lacks the methylethyl group.
4-Hydroxyaniline: : Similar to 4-aminophenol but with a hydroxyl group instead of an amino group.
4-Hydroxyazobenzene: : Contains an azo group (-N=N-) in place of the methylethyl group.
Biological Activity
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- (commonly referred to as p-Cumylphenol), is an organic compound that has garnered attention in various fields of research due to its unique biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C15H17NO
- Molecular Weight : 229.31 g/mol
- CAS Number : 837-11-6
The compound features a phenolic hydroxyl group attached to a substituted isopropyl group containing an amino group, contributing to its distinctive properties and reactivity.
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- exhibits several biological activities through various mechanisms:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress. In studies, it was found to reduce lipid peroxidation in rat liver microsomes, indicating its potential as an antioxidant agent .
- Antitumor Effects : Research has indicated that derivatives of aminophenol, including this compound, may exhibit anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 and HepG2 .
- Anti-inflammatory Properties : The compound has been explored for its potential to modulate inflammatory pathways, although specific mechanisms remain under investigation .
Biological Activity Summary Table
Activity Type | Observed Effects | Reference |
---|---|---|
Antioxidant | Scavenges free radicals | |
Antitumor | Inhibits growth in cancer cell lines | |
Anti-inflammatory | Modulates inflammatory responses |
Case Study 1: Antitumor Activity
In a study investigating the effects of p-Cumylphenol on cancer cells, it was found that the compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways. This suggests that p-Cumylphenol could be further explored as a potential chemotherapeutic agent.
Case Study 2: Antioxidant Properties
Research conducted on the antioxidant capacity of p-Cumylphenol revealed that it effectively reduced oxidative damage in cellular models. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to quantify radical scavenging activity, showing that p-Cumylphenol exhibited a higher scavenging ability compared to many common antioxidants.
Comparison with Similar Compounds
To better understand the unique properties of Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure | Key Differences |
---|---|---|
p-Aminophenol | C6H7NO | Lacks isopropyl group; primarily used as analgesic |
p-Cumylphenol | C15H16O | Contains amino group; used in flame retardants |
Bisphenol A | C15H16O2 | Contains two phenolic groups; concerns about endocrine disruption |
Applications in Industry and Medicine
Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- is not only significant in pharmaceutical research but also finds applications in:
- Flame Retardants : Due to its thermal stability properties, it is incorporated into formulations for enhanced fire resistance.
- Chemical Synthesis : It serves as a key intermediate in the production of various specialty chemicals.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]-, and what key intermediates are involved?
- Methodological Answer : Synthesis typically involves coupling a 4-aminophenyl group to a tert-butylphenol backbone. A feasible route starts with 4-nitrobenzaldehyde, which undergoes condensation with 4-methylacetophenone derivatives to form the tert-butyl intermediate. Reduction of the nitro group (e.g., via catalytic hydrogenation with Pd/C or NaBH₄) yields the final amine. Alternative pathways may use Friedel-Crafts alkylation or Suzuki-Miyaura coupling for aromatic substitution .
- Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to avoid over-reduction or side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating intermediates .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the tert-butyl group (δ ~1.3 ppm, singlet), phenolic -OH (δ ~9.5 ppm, broad), and aromatic protons (δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns. For example, a base peak at m/z 268 corresponds to the loss of the aminophenyl group .
- X-ray Crystallography : Single-crystal analysis verifies stereochemistry and hydrogen-bonding networks, particularly between the phenolic -OH and amino groups .
Advanced Research Questions
Q. What experimental strategies are employed to investigate the anti-androgenic activity of this compound, and how are contradictions in bioactivity data resolved?
- Methodological Answer :
- In Vitro Assays : Competitive receptor-binding assays using androgen receptor (AR)-expressing cell lines (e.g., LNCaP) quantify IC₅₀ values. Co-incubation with radiolabeled dihydrotestosterone (³H-DHT) measures displacement efficiency .
- Data Reconciliation : Discrepancies in potency (e.g., vs. 4,4’-(1-phenylethylidene)bisphenol) may arise from assay conditions (e.g., serum concentration, pH). Validate findings using orthogonal methods like transcriptional reporter assays (luciferase-based AR activity) .
Q. How can computational modeling guide the optimization of this compound’s thermodynamic stability and reactivity?
- Methodological Answer :
- DFT Calculations : Predict reaction enthalpies (e.g., ΔrH°) for tautomerization or dimerization. Compare with experimental thermochemistry data (e.g., from calorimetry) to identify metastable conformers .
- MD Simulations : Solvent dynamics (e.g., in water/DMSO mixtures) model aggregation behavior, which impacts solubility and bioavailability. Adjust substituents (e.g., methyl vs. ethyl groups) to enhance stability .
Q. What advanced analytical techniques are used to resolve structural ambiguities in derivatives, such as regioisomers or stereoisomers?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Vibrational Spectroscopy : IR and Raman spectra distinguish para- vs. meta-substitution patterns via characteristic -NH₂ and -OH stretching frequencies .
Methodological & Data Analysis Questions
Q. How do researchers address contradictions in reported reaction yields during scale-up synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Screen variables (catalyst loading, temperature) to identify critical parameters. For example, Pd/C catalyst deactivation at >100°C reduces nitro-group reduction efficiency .
- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and optimize reaction quenching points.
Q. What protocols ensure accurate quantification of environmental degradation products, and how are persistence studies designed?
- Methodological Answer :
- LC-MS/MS Analysis : Monitor biodegradation in soil/water matrices using MRM transitions for the parent compound and metabolites (e.g., hydroxylated or deaminated derivatives).
- OECD 301/302 Guidelines : Conduct ready biodegradability tests under aerobic conditions. Use OECD sediment-water systems to assess half-life and bioaccumulation potential .
Q. Future Directions & Innovation
Q. What novel applications are emerging for this compound in materials science, and how are its properties tailored for these uses?
- Methodological Answer :
- Polymer Functionalization : Incorporate into epoxy resins via phenolic -OH crosslinking. Assess thermal stability (TGA) and mechanical strength (DMA) relative to bisphenol A analogs.
- Supramolecular Chemistry : Exploit hydrogen-bonding motifs to design self-healing hydrogels. Characterize rheological properties under shear stress .
Properties
IUPAC Name |
4-[2-(4-aminophenyl)propan-2-yl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,17H,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGPNZVXBBBZNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)N)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456948 | |
Record name | Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
837-11-6 | |
Record name | Phenol, 4-[1-(4-aminophenyl)-1-methylethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60456948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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